molecular formula C8H10O2 B1295808 2-(Methoxymethyl)phenol CAS No. 32391-38-1

2-(Methoxymethyl)phenol

Cat. No. B1295808
CAS RN: 32391-38-1
M. Wt: 138.16 g/mol
InChI Key: SSICPQZWCDZSQA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)phenol is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.17 . It is a liquid at room temperature and is stored in an inert atmosphere .


Synthesis Analysis

While specific synthesis methods for 2-(Methoxymethyl)phenol were not found in the search results, it is typically synthesized in a laboratory setting . More detailed information may be available in specialized chemical synthesis databases or literature .


Molecular Structure Analysis

The InChI code for 2-(Methoxymethyl)phenol is 1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule. For a more detailed structural analysis, resources such as ChemSpider can provide 3D molecular structures .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)phenol has a boiling point of 55°C at 0.46 mmHg . It has a flash point of 82.5°C . The compound is a liquid at room temperature and is stored in an inert atmosphere .

Scientific Research Applications

Palladium Complexes in Cancer Research

  • 2-(Methoxymethyl)phenol derivatives have been utilized in the synthesis of palladium (II) complexes with Schiff base ligands. These complexes show significant cytotoxic effects on cancerous cell lines, indicating potential applications in cancer treatment. One such complex demonstrated higher anti-proliferative activity than cis-platin in breast, lung, and ovarian carcinoma cells, suggesting its role in inducing apoptotic death in cancerous cells (Faghih et al., 2018).

Methoxymethylation of Alcohols and Phenols

  • The compound has been used in methoxymethylation processes, particularly for alcohols, phenols, and avermectin aglycones. This method is effective for producing a wide range of methoxymethyl ethers under mild, neutral conditions, demonstrating its utility in organic synthesis (Marcune et al., 1999).

Anticancer Activity Against Breast Cancer Cells

  • A Schiff base compound synthesized from vanillin and p-anisidin, related to 2-(Methoxymethyl)phenol, has been investigated for its stability and anticancer activity. It showed weak activity in inhibiting T47D breast cancer cells, suggesting potential for development as an anticancer agent (Sukria et al., 2020).

Antioxidant and Biological Activities

  • Derivatives of 2-(Methoxymethyl)phenol, along with other phenol derivatives, have shown remarkable antioxidative properties. They also demonstrated reduced cytotoxic effects and potential applications in experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells (Mastelić et al., 2008).

Applications in Non-Linear Optical Materials

  • The compound 2-methoxy-4(phenyliminomethyl)phenol, which is closely related to 2-(Methoxymethyl)phenol, has been researched for its potential as a non-linear optical material. Its properties suggest applications in areas requiring materials with non-linear optical activity (Hijas et al., 2018).

Safety And Hazards

The compound is classified under GHS07 for safety . It is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSICPQZWCDZSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186105
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)phenol

CAS RN

32391-38-1, 5635-98-3
Record name Phenol, 2-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzyl alcohol (5 g, 40 mmol) in methanol (25 mL) was heated in a sealed vessel at 150° C. for 4 hours. The reaction mixture was then concentrated in vacuo and the residue was purified by fractional distillation (90° C./10 mm Hg) to afford the title compound as a colourless liquid in 58% yield, 3.22 g. LRMS APCI m/z 137 [M−H]−
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Tabanelli, S Passeri, S Guidetti, F Cavani… - Journal of …, 2019 - Elsevier
… For instance, the formation of 2-methoxymethyl phenol can be rationalized via the tendency to undergo a nucleophilic addition à la Michael of the methide species, this time with a …
Number of citations: 21 www.sciencedirect.com
AAI Mekawey, MM El‐Metwally - Journal of basic microbiology, 2019 - Wiley Online Library
Aflatoxins are part of fungal secondary metabolites which become serious health, environmental, and economic problems and can cause corruption of many crops and agricultural …
Number of citations: 11 onlinelibrary.wiley.com
OA Eseyin, MA Sattar, HA Rathore… - Pakistan journal of …, 2018 - researchgate.net
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 20 www.researchgate.net
CA Endicott, HL Strauss, CC Hughes… - The Journal of Physical …, 2005 - ACS Publications
… The N−D stretching region in the infrared spectrum of the ammonia complex of tris-(2-methoxymethyl-phenol)-borane containing one D atom has been examined. The N−D bands have …
Number of citations: 1 pubs.acs.org
E Olorunfemi, S Munavvar, R Hassaan, A Flora… - 2018 - pesquisa.bvsalud.org
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 0 pesquisa.bvsalud.org
LM Jackman, BD Smith - Journal of the American Chemical …, 1988 - ACS Publications
The structures of lithium 4-fluoro-, 4-chloro, 2-and4-bromo-, 4-(trifluoromethyl)-, 4-methoxy-, 2-methyl-, 2-ethyl-, 2-n-propyl-, 2-isopropyl-, 2-Zerf-butyl-, 2-(methoxymethyl)-, 3, 5-dimethyl-, …
Number of citations: 92 pubs.acs.org
OA Eseyin, MA Sattar, HA Rathore, F Aigbe, S Afzal… - 2018 - repository.pastic.gov.pk
Telfairia occidentalis possesses high antioxidant activity. However, the antioxidant components of the plant have not yet been identified. This study was undertaken to identify the …
Number of citations: 0 repository.pastic.gov.pk
J Coelho Neto, AFB Andrade, RA Lordeiro… - Forensic …, 2017 - Springer
25I-NBOH is a novel psychoactive substance (NPS) recently reported to have been found on blotter paper samples seized on the streets of Brazil, and used as a replacement for the …
Number of citations: 32 link.springer.com
A Kawada, K Yasuda, H Abe… - Chemical and …, 2002 - jstage.jst.go.jp
Rare earth metal trifluoromethanesulfonates [rare earth metal triflate, RE (OTf) 3] were found to be efficient catalyst for benzyl-etherification. In the presence of a catalytic amount of RE (…
Number of citations: 37 www.jstage.jst.go.jp
MLC Silva, BC Garrido, RM Borges, MC Padilha… - dshs-koeln.de
Introduction: Salbutamol (Fig. 1) is a β2-agonist commonly used for asthma treatment because of its bronchodilator effect. It is included in the prohibited list of the World Antidoping …
Number of citations: 0 www.dshs-koeln.de

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